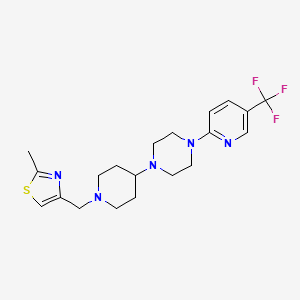

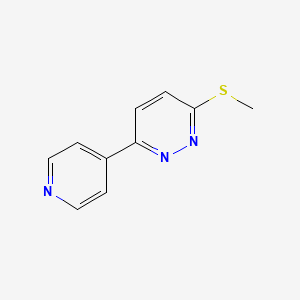

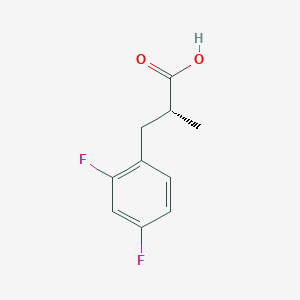

![molecular formula C16H18N4O5 B2890962 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-amino-5-nitrobenzoate CAS No. 878083-54-6](/img/structure/B2890962.png)

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-amino-5-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Applications in Protein Modification

Alternative Products in Protein Reactions : Research has shown that certain chemicals can convert thiol groups in proteins into S-cyano derivatives, offering insights into protein modification techniques. This could relate to our compound's potential applications in modifying protein structures or functionalities through similar cyanation reactions (Price, 1976).

Synthesis and Biological Evaluation

Anticancer Activity of Metabolites : Studies on related nitrosoureas have explored their metabolites' anticancer activities, suggesting possible research pathways for our compound in cancer therapy, particularly if it or its derivatives act as metabolites with anticancer properties (Johnston, McCaleb, & Montgomery, 1975).

Enantioselective Synthesis

Enantioselective Synthesis Techniques : Research into the enantioselective synthesis of nitroso Diels-Alder-type bicycloketones could inform methodologies for creating optically active derivatives of our compound, which could be crucial for developing pharmaceuticals or other biologically active substances (Momiyama, Yamamoto, & Yamamoto, 2007).

Sensor Development

Fluorescent and Colorimetric Sensors : The development of selective sensors for metal ions using related compounds points towards potential applications of our compound in creating new types of sensors, especially if modifications could enhance selectivity or sensitivity (Ruan, Maisonneuve, & Xie, 2011).

Chemical Cleavage in Proteins

Specific Chemical Cleavage : Techniques for converting cysteine residues in proteins to S-cyanocysteine residues, and subsequent cleavage, highlight potential applications in protein chemistry and enzymology, possibly offering new tools for protein engineering or analysis (Jacobson, Schaffer, Stark, & Vanaman, 1973).

properties

IUPAC Name |

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-amino-5-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5/c17-10-16(6-2-1-3-7-16)19-14(21)9-25-15(22)12-8-11(20(23)24)4-5-13(12)18/h4-5,8H,1-3,6-7,9,18H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLZZBHIDVWNDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

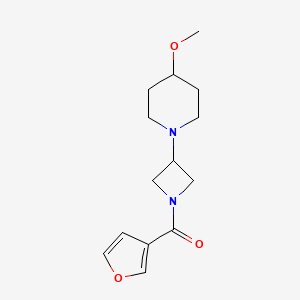

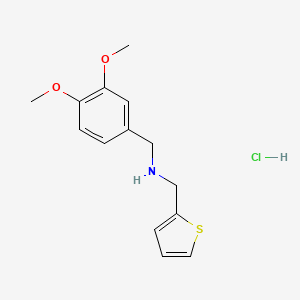

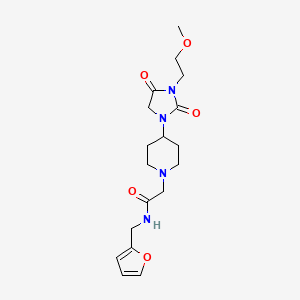

![(4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2890879.png)

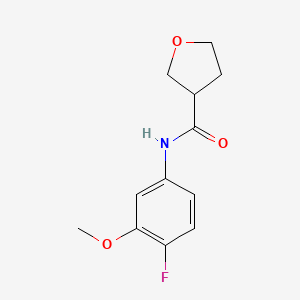

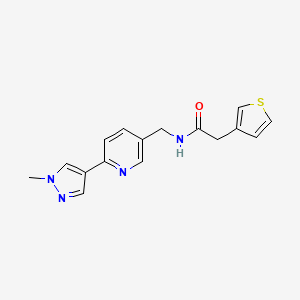

![N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2890891.png)

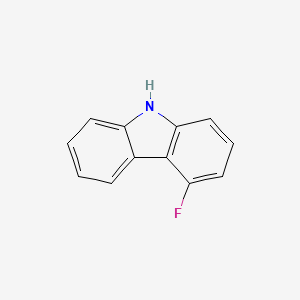

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B2890892.png)

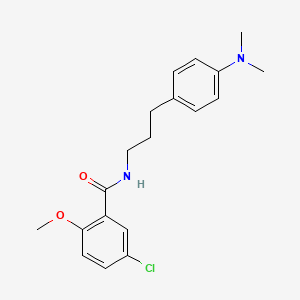

![1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2890898.png)